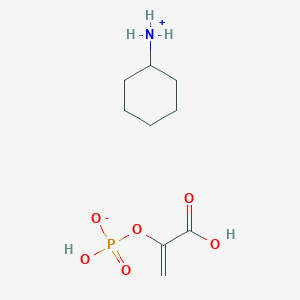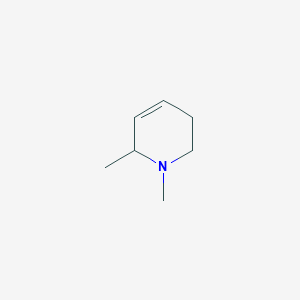
(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal, commonly known as DMNT, is a volatile organic compound that is produced by plants. DMNT is known to play a significant role in plant defense against herbivores and pathogens. The compound is structurally similar to other volatile organic compounds, such as jasmonic acid, methyl jasmonate, and salicylic acid, which are also involved in plant defense mechanisms.
作用機序
DMNT is believed to act as a signaling molecule in plant defense mechanisms. The compound is produced by plants in response to herbivore or pathogen attack, and is released into the air as a volatile organic compound. DMNT can then be detected by natural enemies of herbivores, which are attracted to the source of the compound. The presence of DMNT can also induce systemic acquired resistance in plants, which can enhance their ability to defend against future attacks.
Biochemical and Physiological Effects:
DMNT has been shown to have a variety of biochemical and physiological effects on plants. The compound can induce the production of defensive compounds, such as phenolics and terpenoids, which can help deter herbivores and pathogens. DMNT can also enhance the activity of enzymes involved in plant defense mechanisms, such as peroxidases and chitinases. Additionally, DMNT can induce changes in plant gene expression, which can lead to the production of proteins involved in defense against herbivores and pathogens.
実験室実験の利点と制限
DMNT has several advantages for use in lab experiments. The compound is relatively easy to synthesize or extract from plant tissues, and is volatile, which makes it easy to study its effects on plant-insect interactions. However, DMNT has some limitations for lab experiments. The compound is highly reactive and can quickly break down in the presence of air or light, which can make it difficult to study its effects over longer time periods. Additionally, DMNT can be difficult to measure accurately due to its volatility and reactivity.
将来の方向性
There are several future directions for research on DMNT. One area of interest is the identification of the specific receptors or mechanisms involved in the detection of DMNT by natural enemies of herbivores. Another area of interest is the study of the effects of DMNT on plant-microbe interactions, particularly in relation to the plant microbiome. Additionally, research on the potential use of DMNT as a natural insecticide or repellent could have practical applications for agriculture and pest control.
合成法
DMNT can be synthesized through a variety of methods, including chemical synthesis, microbial fermentation, and extraction from plant tissues. Chemical synthesis involves the use of chemical reagents and solvents to produce DMNT. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce DMNT. Extraction from plant tissues involves the isolation of DMNT from the leaves, stems, and flowers of plants that produce the compound.
科学的研究の応用
DMNT has been extensively studied for its role in plant defense mechanisms. The compound is known to attract natural enemies of herbivores, such as parasitic wasps and predatory mites, which can help control pest populations. DMNT has also been shown to induce systemic acquired resistance in plants, which can enhance their ability to defend against future attacks by pathogens and herbivores.
特性
CAS番号 |
13044-92-3 |
|---|---|
製品名 |
(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-6-4-3-5-7-9-11/h3-9H,1-2H3/b4-3+,7-5+,8-6+ |
InChIキー |
PIKCCROVFWBDJH-UHFFFAOYSA-N |
異性体SMILES |
CN(C)/C=C/C=C/C=C/C=O |
SMILES |
CN(C)C=CC=CC=CC=O |
正規SMILES |
CN(C)C=CC=CC=CC=O |
同義語 |
N,N-Dimethylamino-2,4,6-heptatriene-7al |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



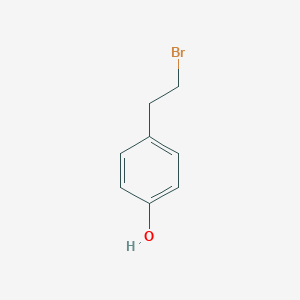
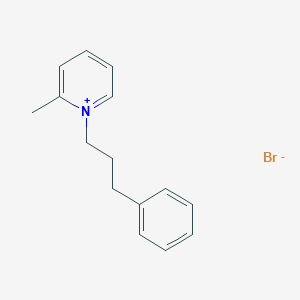


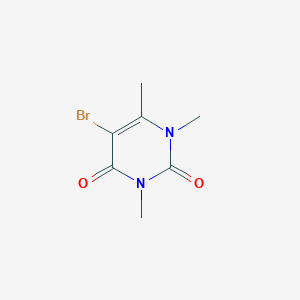

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
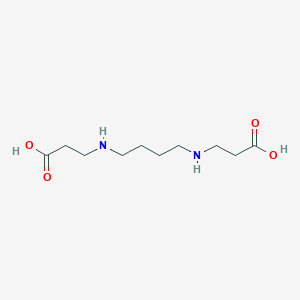


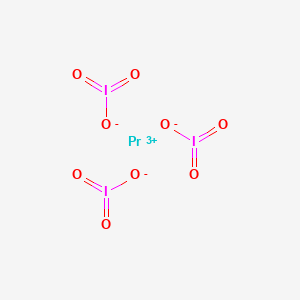
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
